4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties and applications in various scientific fields.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been associated with a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the benzothieno[2,3-d]pyrimidine moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the desired intermediate.
Cyclization Reactions: Subsequent cyclization reactions are employed to construct the benzothieno[2,3-d]pyrimidine core.
Reduction and Methylation: Final steps may include reduction and methylation processes to achieve the target compound.
Industrial Production Methods: Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its derivatives are studied for their biological activity, including potential antimicrobial and antiviral properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole-based compounds with similar structures and properties.
Benzothieno[2,3-d]pyrimidines: Compounds containing the benzothieno[2,3-d]pyrimidine core.
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine stands out due to its specific substitution pattern and the presence of both pyrazole and benzothieno[2,3-d]pyrimidine moieties, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-9-5-6-13-14(7-9)22-17-15(13)16(18-12(4)19-17)21-11(3)8-10(2)20-21/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSTGUPLLAFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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